molecular formula C16H13NO5S B2999821 Methyl 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-furyl]-2-thiophenecarboxylate CAS No. 1164486-33-2

Methyl 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-furyl]-2-thiophenecarboxylate

Cat. No.: B2999821
CAS No.: 1164486-33-2
M. Wt: 331.34
InChI Key: QHISWGCVIQCFQD-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-furyl]-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C16H13NO5S and its molecular weight is 331.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-furyl]-2-thiophenecarboxylate (CAS: 1164486-33-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H13NO5S
  • Molecular Weight : 331.35 g/mol
  • Purity : >95% .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its effects on cancer cells, inflammation, and microbial activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
HeLa15.0Inhibition of cell proliferation and migration
A54910.0Disruption of mitochondrial membrane potential

These findings suggest that this compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial functions .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to significantly decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15045
IL-620050

This anti-inflammatory activity suggests potential therapeutic applications in diseases characterized by chronic inflammation .

Antimicrobial Activity

Preliminary assessments of the antimicrobial properties indicate that this compound has inhibitory effects against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results highlight its potential as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

  • Study on Anticancer Activity : A comprehensive study published in the Journal of Medicinal Chemistry demonstrated that the compound selectively induced apoptosis in breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Inflammation Model : Research conducted at a leading university indicated that treatment with this compound reduced inflammatory markers in animal models of arthritis, supporting its use in inflammatory diseases .

Properties

IUPAC Name

methyl 3-[5-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5S/c1-3-21-15(18)10(9-17)8-11-4-5-13(22-11)12-6-7-23-14(12)16(19)20-2/h4-8H,3H2,1-2H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHISWGCVIQCFQD-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=C(SC=C2)C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(SC=C2)C(=O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.